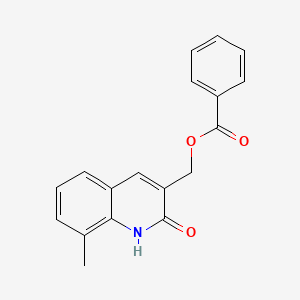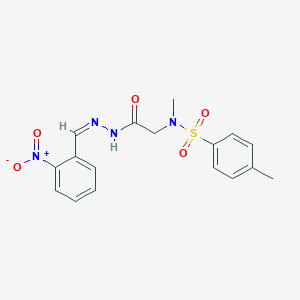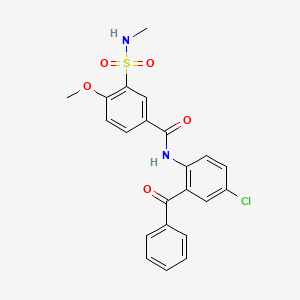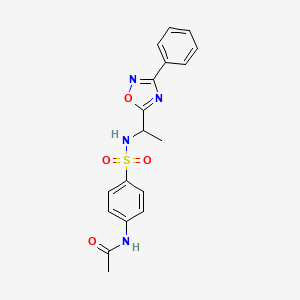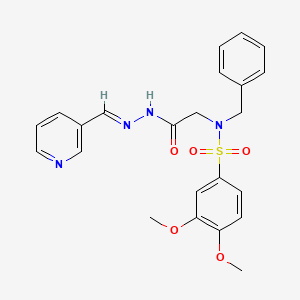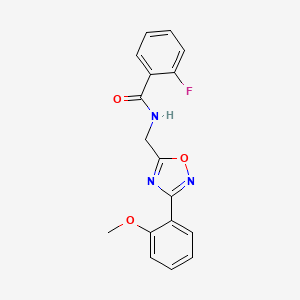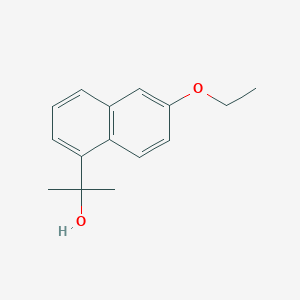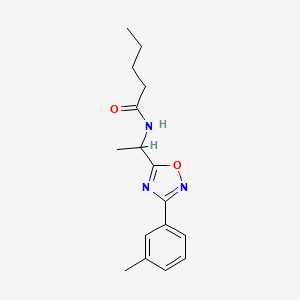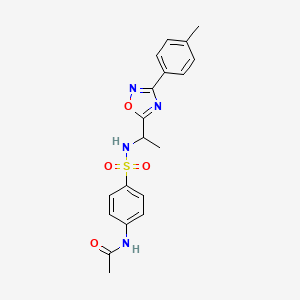![molecular formula C22H29N3O5S B7715543 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Additionally, this compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor that is involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit angiogenesis. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide. One potential direction is the development of more efficient methods for the synthesis of this compound. Additionally, further studies are needed to investigate the potential therapeutic benefits of this compound for the treatment of various cancers and inflammatory diseases. Furthermore, the development of more soluble derivatives of this compound may enhance its therapeutic potential and improve its bioavailability.
Méthodes De Synthèse
The synthesis of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate product is then reacted with benzylamine and sodium sulfite to form the benzylsulfonamide derivative. The final product, 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide, is obtained by reacting the benzylsulfonamide derivative with 2-chlorobenzylamine and acetic anhydride.
Applications De Recherche Scientifique
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic benefits. Research has shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-9-8-19(22(26)23-10-5-11-25-12-14-30-15-13-25)16-21(20)31(27,28)24-17-18-6-3-2-4-7-18/h2-4,6-9,16,24H,5,10-15,17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOHBFHAWLNCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

